molecular formula C20H21NO B2634212 1-[4-(tert-butyl)benzyl]-2(1H)-quinolinone CAS No. 866155-79-5

1-[4-(tert-butyl)benzyl]-2(1H)-quinolinone

Cat. No. B2634212
CAS RN: 866155-79-5
M. Wt: 291.394
InChI Key: VMUBNXUJSZTKBJ-UHFFFAOYSA-N
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Description

1-[4-(tert-butyl)benzyl]-2(1H)-quinolinone, also known as TQB, is a synthetic quinolinone derivative that has gained significant attention in recent years due to its potential applications in scientific research. TQB is a promising compound that has shown to exhibit a range of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.

Scientific Research Applications

Quinolinone Derivatives and Ligands

Quinolinones are a class of bicyclic organic compounds with diverse applications in pharmacy, medicine, physics, and engineering. The adaptability of their molecular structure with different ligands makes them valuable building blocks. Studies on the quinolinone derivatives with bromine and nitrobenzyl ligands have provided insights into their crystallographic structures, intermolecular interactions, supramolecular arrangement, and packaging through X-ray diffraction and Hirshfeld surface analysis. These insights have substantial implications for their use in scientific research and applications (Michelini et al., 2019).

Photochemical Properties

Research on the photoinduced elimination in quinazolinones like 2,3-dihydro-2-tert-butyl-3-benzyl-4(1H)-quinazolinone reveals the potential of these compounds in photochemical applications. The study found that photochemical irradiation leads to the production of 3-benzyl-4(3H)-quinazolinone via a radical mechanism, indicating the possibility of exploring these compounds in the field of photochemistry and material sciences (Cabrera-Rivera et al., 2012).

Applications in Organic Chemistry

The synthesis of quinolino[4,5-bc][1,5]benzoxazepines, aminophenols, and phenoxazines from reactions involving quinolinones demonstrates their utility in organic chemistry. These reactions lead to the creation of new fused heterocyclic systems and sterically hindered N-aryl-(hetaryl)-o-aminophenols, showcasing the versatility of quinolinones in synthesizing a wide range of organic compounds with potential applications in various fields (Bang et al., 2009).

Catalysis and Asymmetric Hydrogenation

Quinolinones have also found applications in catalysis, particularly in the asymmetric hydrogenation of functionalized alkenes. Studies on P-chiral phosphine ligands with tert-butylmethylphosphino groups have demonstrated their effectiveness in the asymmetric hydrogenation process. The practical utility of these catalysts was further confirmed through the efficient preparation of several chiral pharmaceutical ingredients (Imamoto et al., 2012).

Biological Applications

Quinolinones and their derivatives are prominent in therapeutic applications, showing effectiveness in a wide variety of biological activities. They are important pharmacophores in medicinal chemistry with activities ranging from antivirals, antifungals, anticancers, and antihistaminics. The synthesis and characterization of quinolinones, along with their biological activity evaluation, underline their significance in pharmaceutical and medicinal chemistry (Asif, 2016).

properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-20(2,3)17-11-8-15(9-12-17)14-21-18-7-5-4-6-16(18)10-13-19(21)22/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUBNXUJSZTKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C(=O)C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(tert-butyl)benzyl]-2(1H)-quinolinone

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